N-[2-(dimethylamino)ethyl]-2-methylpropanamide
Overview
Description
N-[2-(dimethylamino)ethyl]-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylaminoethyl group attached to the nitrogen atom of the amide
Mechanism of Action
Target of Action
It’s structurally similar to dimethyltryptamine , which acts as a non-selective agonist at most or all of the serotonin receptors .
Mode of Action
Based on its structural similarity to dimethyltryptamine, it might interact with serotonin receptors .
Biochemical Pathways
Given its potential interaction with serotonin receptors, it might influence the serotonin system and related pathways .
Pharmacokinetics
A structurally similar compound, n-[2-(dimethylamino)ethyl]acridine-4-carboxamide, shows a clearance of 100±036 l/h kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h, and a terminal half-life of 204±094 h .
Result of Action
Based on its potential interaction with serotonin receptors, it might influence neuronal signaling and potentially have psychoactive effects .
Action Environment
Factors such as ph and temperature can influence the behavior of structurally similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-methylpropanamide typically involves the reaction of 2-methylpropanoic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or tertiary amines.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: Similar structure with an ethanol group instead of a propanamide group.
N,N-Dimethylaminoethyl chloride: Contains a chloride group instead of a propanamide group.
N,N-Dimethylaminoethyl acrylate: Contains an acrylate group instead of a propanamide group.
Uniqueness
N-[2-(dimethylamino)ethyl]-2-methylpropanamide is unique due to its specific amide structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7(2)8(11)9-5-6-10(3)4/h7H,5-6H2,1-4H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFGNHGNXRWCQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212592 | |
Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-17-9 | |
Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanamide, N-(2-(dimethylamino)ethyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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